Ethyl 3-amino-6-methylpicolinate
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Overview
Description
Ethyl 3-amino-6-methylpicolinate is a chemical compound with the molecular formula C₉H₁₂N₂O₂. It is an ester derivative of picolinic acid, specifically a pyridine carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-6-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3-amino-6-methylpicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinates.
Scientific Research Applications
Ethyl 3-amino-6-methylpicolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-methylpicolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- Ethyl 3-amino-5-methylpicolinate
- Ethyl 3-amino-4-methylpicolinate
- Ethyl 3-amino-2-methylpicolinate
Comparison: Ethyl 3-amino-6-methylpicolinate is unique due to the position of the methyl group on the pyridine ring. This structural difference can influence its reactivity and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
ethyl 3-amino-6-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPOQFKNRYLKMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258357 |
Source
|
Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908832-89-3 |
Source
|
Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908832-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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